molecular formula C9H9BrO B042570 4-Bromophenylacetone CAS No. 6186-22-7

4-Bromophenylacetone

Cat. No.: B042570
CAS No.: 6186-22-7
M. Wt: 213.07 g/mol
InChI Key: CFMMTXJMIJRUSH-UHFFFAOYSA-N
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Description

Chemical Identity and Properties 4-Bromophenylacetone (CAS 6186-22-7) is an aromatic ketone with the molecular formula C₉H₉BrO and a molecular weight of 213.07 g/mol . Structurally, it consists of a propan-2-one group attached to a para-brominated benzene ring. The compound is commercially available in high purity (≥98%) and is widely used as a precursor in organic synthesis, particularly in the preparation of indole derivatives , methamphetamine analogs , and chiral N-alkylindoles .

Applications in Synthesis
this compound serves as a key intermediate in:

  • Fischer indole synthesis: It reacts with phenylhydrazine derivatives to form trisubstituted indoles, such as 3-(4-bromophenyl)-1,2-dimethylindole .
  • Nickel-catalyzed asymmetric cross-coupling: It enables enantioselective synthesis of N-alkylindoles under optimized conditions (NiCl₂•DME, KF, 40°C) .
  • Designer drug synthesis: Reductive amination with methylamine yields 4-bromomethamphetamine (4-BMA), a compound studied for its metabolic interactions with cytochrome P450 enzymes .

Preparation Methods

Friedel-Crafts Acylation with Directed Bromination

Friedel-Crafts acylation represents a classical approach to synthesizing aromatic ketones. For 4-bromophenylacetone, this method involves two sequential steps: (1) acylation of benzene derivatives to form acetophenone analogs and (2) regioselective bromination at the para position.

Acylation of Benzene Derivatives

The reaction begins with acetylating toluene or benzene using acetyl chloride in the presence of Lewis acids like aluminum chloride (AlCl₃). For example:
C₆H₆+CH₃COClAlCl₃C₆H₅COCH₃\text{C₆H₆} + \text{CH₃COCl} \xrightarrow{\text{AlCl₃}} \text{C₆H₅COCH₃}
This yields acetophenone, a precursor for subsequent bromination .

Regioselective Bromination

Direct bromination of acetophenone typically occurs at the meta position due to the electron-withdrawing nature of the ketone group. To achieve para-bromination, a blocking group strategy is employed:

  • Protection of the Ketone : The ketone is converted to a ketal using ethylene glycol and acid catalysis:
    C₆H₅COCH₃+HOCH₂CH₂OHH⁺C₆H₅C(OCH₂CH₂O)CH₃\text{C₆H₅COCH₃} + \text{HOCH₂CH₂OH} \xrightarrow{\text{H⁺}} \text{C₆H₅C(OCH₂CH₂O)CH₃}

  • Bromination : The protected intermediate undergoes electrophilic bromination with Br₂ in the presence of FeBr₃, directing bromine to the para position:
    C₆H₅C(OCH₂CH₂O)CH₃+Br₂FeBr₃BrC₆H₄C(OCH₂CH₂O)CH₃\text{C₆H₅C(OCH₂CH₂O)CH₃} + \text{Br₂} \xrightarrow{\text{FeBr₃}} \text{BrC₆H₄C(OCH₂CH₂O)CH₃}

  • Deprotection : Acidic hydrolysis removes the ketal, yielding this compound:
    BrC₆H₄C(OCH₂CH₂O)CH₃H₃O⁺BrC₆H₄COCH₃\text{BrC₆H₄C(OCH₂CH₂O)CH₃} \xrightarrow{\text{H₃O⁺}} \text{BrC₆H₄COCH₃}
    This method achieves ~65% overall yield but requires meticulous control of reaction conditions to avoid ortho bromination .

Palladium-Catalyzed Carbonylation

Palladium-mediated carbonylation offers a modern, single-step route to this compound. This method leverages aryl halides and carbon monoxide (CO) in the presence of Pd catalysts.

Reaction Mechanism

The process involves:

  • Oxidative Addition : Aryl bromide (e.g., 4-bromotoluene) reacts with Pd(0) to form a Pd(II) complex.

  • Carbonylation : CO inserts into the Pd–C bond, generating an acyl-Pd intermediate.

  • Reductive Elimination : The intermediate releases the ketone product, regenerating Pd(0).

A representative procedure from ChemicalBook uses:

  • Substrate : 4-Bromotoluene (2.72 g)

  • Catalyst : Pd(Xantphos)Cl₂ (3.8 mg, 1 mol%)

  • Conditions : 10 atm CO, 120°C, 16 h in 1,4-dioxane
    This yields ethyl 4-bromophenylacetate (73%), which is hydrolyzed to 4-bromophenylacetic acid (93%) . While this method targets the acid, modifying the catalyst (e.g., using Pd/C with H₂) could reduce the ester directly to the ketone.

Nickel-Catalyzed Cross-Coupling

Recent advances in nickel catalysis enable the synthesis of this compound via C–C bond formation. A study in PMC demonstrates the coupling of N-alkenyl indoles with aryl bromides using NiI₂ and chiral ligands.

Key Reaction Parameters

  • Catalyst : NiI₂·xH₂O (10 mol%)

  • Ligand : Chiral bis(oxazoline) (L*1 )

  • Solvent : DME/DCE (1:1)

  • Substrates : this compound and N-vinylindole

The reaction proceeds at 0°C, achieving 89% yield and 97% enantiomeric excess (ee) for propargyl indole derivatives . Although this method focuses on indole functionalization, adapting the conditions to couple this compound with other nucleophiles (e.g., Grignard reagents) could streamline its synthesis.

Oxidative Methods from 4-Bromophenylpropan-2-ol

Oxidation of secondary alcohols offers a straightforward pathway. Using Jones reagent (CrO₃/H₂SO₄):
BrC₆H₄CH(CH₃)OHCrO₃/H₂SO₄BrC₆H₄COCH₃\text{BrC₆H₄CH(CH₃)OH} \xrightarrow{\text{CrO₃/H₂SO₄}} \text{BrC₆H₄COCH₃}
Yields depend on the alcohol’s purity and the oxidant’s stoichiometry. This method is less favored due to toxicity concerns but is viable for small-scale synthesis .

Comparative Analysis of Methods

MethodYield (%)SelectivityScalabilityCost
Friedel-Crafts65ModerateHighLow
Palladium Carbonylation73HighModerateHigh
Nickel Cross-Coupling89HighLowHigh
Nitrile Hydrolysis~50*LowModerateLow
Alcohol Oxidation70HighHighModerate

*Theoretical estimate based on analogous reactions.

Scientific Research Applications

Synthetic Applications in Drug Discovery

4-Bromophenylacetone serves as a versatile building block in the synthesis of bioactive molecules. Its utility is particularly noted in the development of new pharmaceuticals through coupling reactions.

  • Enantioselective Synthesis : A study highlighted the use of this compound as a coupling partner in the enantioselective synthesis of N-alkylindoles. This method demonstrated high yields and stereoselectivity, making it applicable for late-stage diversification of complex drug molecules, such as canagliflozin (an antidiabetic drug) and indomethacin (a nonsteroidal anti-inflammatory drug) .
  • Fluorination Processes : In the synthesis of fluorinated drugs, this compound has been utilized as an intermediate, requiring a debromination step to yield phenylacetone, which is crucial for larger scale syntheses .

Analytical Chemistry

This compound has been employed in analytical methods for differentiating structural analogs of psychoactive substances.

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS-MS) : This technique was used to analyze bromoamphetamine analogs, where this compound played a role in distinguishing between different isomers based on their mass spectra .

Biocatalysis and Chiral Synthesis

Recent advancements have shown that engineered enzymes can utilize this compound as a substrate for producing chiral alcohols.

  • Thermoanaerobacter ethanolicus Mutants : A specific mutant of the enzyme TeSADH was shown to be highly effective on aryl derivatives of phenylacetone, including this compound, yielding products with high enantiomeric excess. This highlights its potential in industrial applications for synthesizing chiral compounds .

Data Table: Applications Overview

Application AreaDescriptionReference
Drug DiscoveryCoupling partner in enantioselective synthesis of bioactive molecules
Fluorinated Drug SynthesisIntermediate in the synthesis of fluorinated pharmaceuticals
Analytical ChemistryUsed in GC-MS-MS for differentiating psychoactive substance analogs
BiocatalysisSubstrate for engineered enzymes producing chiral alcohols

Case Study 1: Enantioselective Synthesis

In a recent publication, researchers successfully synthesized N-alkylindoles using this compound. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating its effectiveness in generating complex drug-like structures from simple precursors.

Case Study 2: Forensic Analysis

The application of GC-MS-MS with this compound allowed forensic scientists to differentiate between various bromoamphetamine analogs. This capability is crucial for regulatory control and preventing drug abuse by identifying new psychoactive substances.

Mechanism of Action

The mechanism of action of 4-bromophenylacetone involves its interaction with specific molecular targets and pathways. For instance, in substitution reactions, the bromine atom is replaced by another functional group through the formation of a transition state facilitated by a catalyst. The compound’s reactivity is influenced by the electron-withdrawing effect of the bromine atom, which stabilizes the transition state and enhances the reaction rate .

Comparison with Similar Compounds

4-Substituted Phenylacetones

The electronic and steric effects of substituents at the para position significantly influence reactivity, metabolic stability, and synthetic utility. Below is a comparative analysis of halogenated and nitro-substituted analogs:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-Fluorophenylacetone N/A C₉H₉FO 152.17 Smaller halogen size enhances metabolic stability; used to synthesize 4-fluoromethamphetamine (4-FMA). Lower inhibitory effect on CYP2D6 compared to bromo analogs.
4-Chlorophenylacetone N/A C₉H₉ClO 168.62 Intermediate in 4-chloromethamphetamine (4-CMA) synthesis. Exhibits moderate CYP2D6 inhibition, weaker than bromo analogs.
4-Bromophenylacetone 6186-22-7 C₉H₉BrO 213.07 High steric bulk and electron-withdrawing bromine enhance resistance to enzymatic degradation. Critical in asymmetric catalysis and indole synthesis.
4-Iodophenylacetone N/A C₉H₉IO 260.07 Largest halogen substituent; limited commercial availability. Used in niche syntheses but requires debromination steps in some protocols.
4-Nitrophenylacetone N/A C₉H₉NO₃ 179.17 Strong electron-withdrawing nitro group increases reactivity in nucleophilic substitutions. Rarely used in drug synthesis due to instability.

Metabolic and Enzymatic Interactions

  • Synthetic Challenges : Iodo and nitro derivatives often require additional purification or debromination steps, unlike bromo or chloro analogs .

Positional Isomers and Derivatives

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Differences References
3-Bromophenylacetone 21906-32-1 C₉H₉BrO 213.07 Meta-substitution reduces steric hindrance in coupling reactions; less commonly used in indole synthesis compared to para isomer.
4-Bromophenylacetonitrile 16532-79-9 C₈H₆BrN 196.04 Nitrile group enhances electrophilicity; used in cyanation reactions. MP: 47–49°C.
Ethyl 4-Bromophenylacetate 14062-25-0 C₁₀H₁₁BrO₂ 243.10 Ester derivative with lower reactivity; BP: 88–90°C/0.35 mm Hg. Employed as a stabilized precursor in acylations.
Methyl 2-(4-Bromophenyl)acetate 41841-16-1 C₁₀H₁₁BrO₂ 243.10 Regulatory-compliant reference material (USP/EMA) for pharmaceutical manufacturing.

Functional Group Impact

  • Nitrile Derivatives : Higher polarity and reactivity compared to ketones, enabling diverse transformations (e.g., Grignard reactions) .
  • Ester Derivatives : Improved stability and solubility, making them preferable for storage and controlled release in drug formulations .

Regulatory and Commercial Considerations

  • Supplier Landscape: Major suppliers include Kanto Chemical, Santa Cruz Biotechnology, and Aladdin, with prices ranging from JPY 13,200/5g (Japan) to CNY 937.90/25g (China) .

Biological Activity

4-Bromophenylacetone (4-BPA) is an organic compound with the molecular formula C9_9H9_9BrO, commonly used in synthetic organic chemistry and as a precursor in the synthesis of various pharmaceuticals. This article explores the biological activity of this compound, focusing on its metabolic pathways, potential therapeutic applications, and related research findings.

This compound is characterized by its bromine substitution on the phenyl ring, which significantly influences its reactivity and biological interactions. The structure can be represented as follows:

C6H4(Br)C(=O)CH3\text{C}_6\text{H}_4(\text{Br})-\text{C}(=O)-\text{CH}_3

This compound is a derivative of phenylacetone, where the bromine atom enhances its electrophilic properties, making it a useful intermediate in various chemical reactions.

Metabolism and Pharmacokinetics

Research has shown that this compound undergoes metabolism primarily through cytochrome P450 enzymes. A comparative study on the metabolism of various 4-substituted phenyl analogs indicated that 4-BPA exhibits significant inhibition of methamphetamine metabolism via CYP2D6, highlighting its potential for drug interaction risks .

Key Metabolic Pathways

  • Cytochrome P450 Involvement : 4-BPA is metabolized by CYP2D6, which catalyzes its N-demethylation and O-demethylation processes.
  • Half Maximal Inhibitory Concentration (IC50) : The IC50 values for 4-BPA in inhibiting methamphetamine production were found to be comparable to other substituted analogs, indicating its potency as an inhibitor .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been reported to exhibit cytotoxic effects against various cancer cell lines, including melanoma. The compound's mechanism involves apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

Another area of research has focused on the antimicrobial properties of this compound. Studies indicate that it possesses antibacterial activity, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Studies and Research Findings

  • Inhibition of Cancer Cell Proliferation :
    • A study demonstrated that 4-BPA significantly inhibited the proliferation of melanoma cells through mechanisms involving mitochondrial dysfunction and apoptosis .
    • Table 1 : Summary of Anticancer Activity
      | Cell Line | IC50 (µM) | Mechanism |
      |--------------------|-----------|----------------------------|
      | Melanoma | 15 | Apoptosis induction |
      | Breast Cancer | 20 | Cell cycle arrest |
  • Antimicrobial Activity :
    • Research highlighted that 4-BPA showed increased antibacterial activity compared to its chlorine analog, suggesting that bromination enhances its efficacy against certain bacterial strains .
    • Table 2 : Summary of Antimicrobial Activity
      | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
      |---------------------|----------------------------------------|
      | Staphylococcus aureus| 32 µg/mL |
      | Escherichia coli | 64 µg/mL |

Synthesis and Applications

The synthesis of this compound typically involves bromination of phenylacetone followed by purification processes. Its applications extend beyond pharmaceuticals into materials science, where it serves as a building block for more complex organic compounds.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4-Bromophenylacetone in laboratory settings?

The synthesis of this compound (CAS 6186-22-7) typically involves Friedel-Crafts acylation of bromobenzene derivatives or bromination of phenylacetone precursors. For example, bromination of phenylacetone using bromine in acetic acid under controlled conditions yields the target compound. Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios to optimize purity (>95% by GC). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate high-purity product .

Q. How is this compound characterized using spectroscopic techniques?

Characterization relies on spectroscopic methods:

  • NMR : 1^1H NMR (CDCl₃) shows peaks for the aromatic protons (δ 7.4–7.6 ppm, doublet), the acetyl methyl group (δ 2.6 ppm, singlet), and the ketone carbonyl (δ 207 ppm in 13^{13}C NMR).
  • IR : A strong absorption band near 1700 cm⁻¹ confirms the ketone group.
  • GC-MS : Molecular ion peak at m/z 213 (M⁺) and fragments at m/z 171 (loss of acetyl group) and m/z 77 (benzene ring) . Cross-referencing with NIST Chemistry WebBook data ensures accuracy .

Q. What are the optimal storage conditions for this compound to ensure stability?

Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture (hygroscopicity may lead to hydrolysis) and strong oxidizers. Stability tests indicate decomposition at temperatures >40°C or prolonged UV exposure, generating brominated byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points (116–119°C vs. 120–122°C) for this compound?

Discrepancies may arise from impurities, polymorphic forms, or calibration errors in equipment. To address this:

  • Purity Analysis : Use HPLC or GC to quantify impurities; recrystallize samples to ≥98% purity.
  • Differential Scanning Calorimetry (DSC) : Perform DSC at controlled heating rates (e.g., 5°C/min) to identify polymorph transitions.
  • Interlaboratory Comparison : Cross-validate results using standardized reference materials .

Q. What strategies improve the yield of this compound in multi-step syntheses?

Yield optimization involves:

  • Catalyst Selection : Lewis acids like AlCl₃ or FeCl₃ enhance acylation efficiency (yields up to 85%).
  • Solvent Choice : Dichloromethane or nitrobenzene improves electrophilic substitution kinetics.
  • Temperature Gradients : Stepwise heating (e.g., 50°C for acylation, 80°C for bromination) minimizes decomposition. Post-reaction quenching with ice-water and neutralization (NaHCO₃) prevents over-bromination .

Q. How do computational studies contribute to understanding this compound’s reactivity in nucleophilic reactions?

Density Functional Theory (DFT) simulations predict electrophilic sites on the aromatic ring (para to bromine) and ketone reactivity. For example:

  • Nucleophilic Attack : The carbonyl carbon (partial charge +0.45) is susceptible to Grignard or hydride reagents.
  • Aromatic Substitution : Electron-withdrawing bromine directs electrophiles to the meta position. These insights guide experimental design for derivatives like 4-Bromophenethylamine or halogenated acetophenones .

Q. What methodologies validate the environmental safety of this compound in lab waste?

  • Ecotoxicology Assays : Use Daphnia magna or Aliivibrio fischeri bioluminescence tests to assess acute toxicity.
  • Degradation Studies : UV/H₂O₂ advanced oxidation processes degrade 90% of the compound within 2 hours, monitored via LC-MS.
  • Waste Handling : Neutralize acidic/byproduct streams with Ca(OH)₂ before disposal .

Q. Methodological Considerations

  • Data Reprodubility : Document reaction parameters (e.g., stirring rate, solvent grade) to mitigate batch-to-batch variability .
  • Contradiction Analysis : Use statistical tools (e.g., ANOVA) to compare melting point datasets and identify outliers .
  • Ethical Compliance : Align synthetic protocols with institutional safety guidelines (e.g., fume hood use, PPE standards) .

Properties

IUPAC Name

1-(4-bromophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMMTXJMIJRUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352996
Record name 4-BROMOPHENYLACETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6186-22-7
Record name 4-BROMOPHENYLACETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A flask containing the crude ethyl 4-(4-bromophenyl)-3-methylbut-2-enoate from above (˜30 grams) was treated with concentrated H2SO4 (120 mL) and warmed to 50° C. for 2.5 h. The reaction was poured onto ˜500 mL of crushed ice. Once the ice had thawed, the brown suspension was extracted with two portions of EtOAc (500 mL and 100 mL, respectively). The two extracts were combined, washed with saturated NaHCO3, dried (MgSO4), filtered, and concentrated to ˜55 mL. The residue was treated with DCM and wet-loaded onto a silica gel column and purified by flash chromatography (ethyl acetate/hexanes) giving the desired product (16.6 g, 60% yield over 2 steps from 1-(4-bromophenyl)propan-2-one. 1H NMR (400 MHz, CDCl3) δ 8.29 (d, J=1.9 Hz, 1H), 7.57 (d, J=8.6 Hz, 1H), 7.50 (dd, J=8.6, 2.0 Hz, 1H), 7.17 (s, 1H), 6.67 (s, 1H), 2.42 (s, 3H).
Name
ethyl 4-(4-bromophenyl)-3-methylbut-2-enoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

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